molecular formula C18H20N4O6S B4880330 ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B4880330
M. Wt: 420.4 g/mol
InChI Key: WXBAONYSNMUJLA-UHFFFAOYSA-N
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Description

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate, also known as MNTX, is a compound that has been extensively studied for its potential therapeutic applications. MNTX is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain perception.

Mechanism of Action

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain perception and gastrointestinal motility. By blocking the mu-opioid receptors in the gut, ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate can relieve OIC without affecting the analgesic effects of opioids.
Biochemical and Physiological Effects:
ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to effectively relieve OIC in clinical trials, with minimal side effects. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate does not cross the blood-brain barrier and therefore does not affect the analgesic effects of opioids. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has also been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate is a well-characterized compound that can be easily synthesized and purified. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of OIC. However, ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has limitations in terms of its selectivity for the mu-opioid receptor and its potential off-target effects.

Future Directions

Future research on ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate could focus on improving its selectivity for the mu-opioid receptor and reducing its potential off-target effects. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate could also be studied for its potential therapeutic applications in other conditions such as inflammatory bowel disease and irritable bowel syndrome. Additionally, the development of new opioid analgesics with reduced potential for OIC could reduce the need for ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate as a therapeutic agent.

Synthesis Methods

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate can be synthesized using a multi-step process, which involves the coupling of 4-(4-morpholinyl)-3-nitrobenzoic acid with 2-aminothiazole, followed by acetylation of the resulting product with ethyl acetate. The final product is obtained after purification and characterization using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation (OIC). OIC is a common side effect of opioid analgesics, which can significantly reduce the quality of life of patients. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to effectively relieve OIC by blocking the mu-opioid receptors in the gut, without affecting the analgesic effects of opioids.

properties

IUPAC Name

ethyl 2-[2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S/c1-2-28-16(23)10-13-11-29-18(19-13)20-17(24)12-3-4-14(15(9-12)22(25)26)21-5-7-27-8-6-21/h3-4,9,11H,2,5-8,10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBAONYSNMUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-((4-(4-morpholinyl)-3-nitrobenzoyl)amino)-1,3-thiazol-4-YL)acetate

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